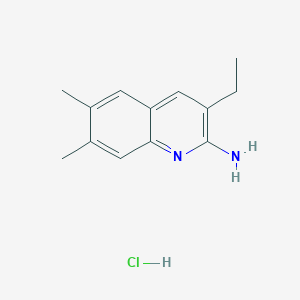
2-Amino-6,7-dimethyl-3-ethylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Amino-6,7-dimethyl-3-ethylquinoline hydrochloride typically involves the reaction of 2-aminoquinoline derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Amino-6,7-dimethyl-3-ethylquinoline hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
2-Amino-6,7-dimethyl-3-ethylquinoline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-6,7-dimethyl-3-ethylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction mechanisms or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
2-Amino-6,7-dimethyl-3-ethylquinoline hydrochloride can be compared with other similar compounds, such as:
2-Amino-6-bromo-3-ethylquinoline hydrochloride: This compound has a bromine atom instead of methyl groups, leading to different reactivity and applications.
3-Ethyl-7-fluoro-2-hydrazinoquinoline hydrochloride:
5,7-Dimethyl-4-hydrazinoquinoline hydrochloride: This compound has a hydrazino group, which affects its reactivity and applications in research.
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific research purposes.
Properties
CAS No. |
1171579-42-2 |
|---|---|
Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
3-ethyl-6,7-dimethylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-4-10-7-11-5-8(2)9(3)6-12(11)15-13(10)14;/h5-7H,4H2,1-3H3,(H2,14,15);1H |
InChI Key |
QINLVCAVIGIUTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(C(=CC2=C1)C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-dioxido-10H-dibenzo[b,e][1,4]thiabismin-10-yl 4-methylbenzenesulfonate](/img/structure/B15339057.png)
![(1R,9S,12S,13R,14S,17S,18Z,21R,23R,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B15339061.png)

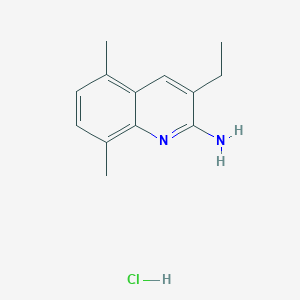
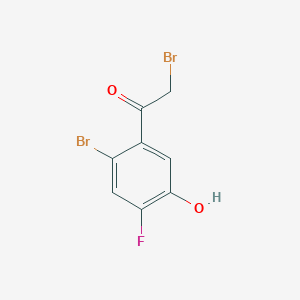
![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B15339097.png)


![7-(9-Carbazolyl)-N-(1-naphthyl)-N-phenylbenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B15339118.png)
![3-[4-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B15339120.png)
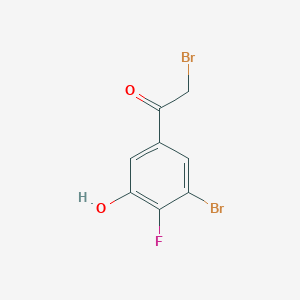

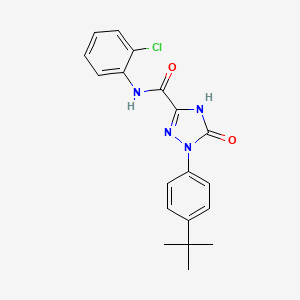
![1-[1-(7-Methoxy-1-naphthyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15339143.png)
